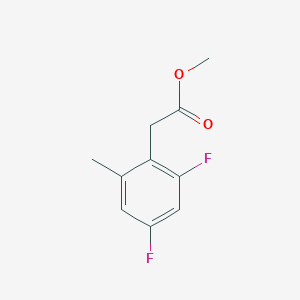

Methyl 2,4-difluoro-6-methylphenylacetate

Description

Properties

IUPAC Name |

methyl 2-(2,4-difluoro-6-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6-3-7(11)4-9(12)8(6)5-10(13)14-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUVIRCBCWWRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(=O)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-difluoro-6-methylphenylacetate can be synthesized through several methods. One common approach involves the esterification of 2,4-difluoro-6-methylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 2,4-difluoro-6-methylphenylacetate is reacted with methyl iodide in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The use of continuous flow reactors allows for efficient heat and mass transfer, leading to higher yields and purity of the final product. Additionally, the use of automated systems ensures consistent reaction conditions and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-6-methylphenylacetate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

Oxidation: 2,4-difluoro-6-methylphenylacetic acid.

Reduction: 2,4-difluoro-6-methylphenylethanol.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- Pharmaceutical Synthesis : Methyl 2,4-difluoro-6-methylphenylacetate serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are being explored for their potential therapeutic effects against various diseases, including cancer and inflammatory disorders .

- Enzyme Inhibition : The compound's structure allows it to interact with specific molecular targets, potentially inhibiting enzyme activity. This property is particularly relevant in developing inhibitors for enzymes associated with cancer progression .

- Agrochemicals :

-

Material Science :

- This compound can also be used as an additive in polymers to enhance thermal stability and mechanical properties. Its unique chemical characteristics contribute to improved performance in material applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound derivatives on various cancer cell lines. The results indicated significant cytotoxic effects, suggesting that modifications to the compound could lead to effective cancer therapies.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit dCTPase activity, which is overexpressed in several human cancers. The study demonstrated that certain derivatives of this compound could inhibit this enzyme effectively, indicating its potential role as a therapeutic agent in cancer treatment .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of methyl 2,4-difluoro-6-methylphenylacetate and its derivatives involves interactions with specific molecular targets in biological systems. The fluorine atoms on the aromatic ring enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize its properties and applications, Methyl 2,4-difluoro-6-methylphenylacetate is compared below with four structurally related compounds.

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds

Key Comparisons

(a) Methyl vs. Ethyl Esters

- Ethyl 2,4-difluoro-6-methoxyphenylacetate (CAS 691905-11-0) replaces the methyl ester group with an ethyl ester and substitutes the 6-methyl with a methoxy group.

(b) Halogenation Effects

- Ethyl 2,4-dibromo-6-fluorophenylacetate (CAS 1803817-32-4) substitutes fluorine atoms with bromine at the 2- and 4-positions. Bromine’s larger atomic radius and lower electronegativity compared to fluorine alter electronic effects and steric bulk, making this compound more reactive in cross-coupling reactions. Its higher molecular weight (364.89 g/mol) may limit bioavailability but enhance utility in organometallic synthesis .

(c) Simpler Aromatic Esters

- Methyl phenylacetate (CAS 101-41-7) lacks fluorine and methyl substituents, resulting in lower molecular weight (150.17 g/mol) and reduced steric/electronic effects. This simpler structure is widely used in fragrances and solvents, highlighting how fluorination and alkylation shift utility toward pharmaceuticals .

(d) Sulfonyl Group Introduction

Pharmaceutical Intermediates

This compound’s fluorinated structure is optimized for API synthesis, where fluorine atoms enhance resistance to oxidative degradation and improve binding affinity to hydrophobic targets . In contrast, Ethyl 2,4-dibromo-6-fluorophenylacetate’s bromine atoms may facilitate halogen-bonding interactions in drug-receptor complexes .

Metabolic and Stability Considerations

The 6-methyl group in the target compound reduces steric strain compared to Ethyl 2,4-difluoro-6-methoxyphenylacetate’s methoxy group, which can undergo demethylation in vivo. This difference underscores the methyl group’s advantage in metabolic stability .

Industrial Utility

Non-halogenated analogs like Methyl phenylacetate are cost-effective for non-specialized applications (e.g., solvents), while sulfonyl-containing variants serve niche roles in R&D .

Biological Activity

Methyl 2,4-difluoro-6-methylphenylacetate (C10H10F2O2) is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl ring substituted with two fluorine atoms and a methyl group at specific positions. Its molecular structure can be represented as follows:

The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound inhibited the proliferation of HL60 leukemia cells, showcasing a potential mechanism involving apoptosis induction. The compound's efficacy was compared to known anticancer agents, revealing IC50 values in the sub-micromolar range .

The mechanism by which this compound exerts its biological effects appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it has been suggested that the compound may inhibit dCTPase activity, which is crucial for nucleotide pool regulation within cells. This inhibition can lead to an imbalance in deoxynucleotide triphosphate (dNTP) pools, triggering cellular stress responses that culminate in apoptosis .

Study on Antitumor Efficacy

A notable case study involved the administration of this compound in murine models of leukemia. The study reported a significant reduction in tumor size and improved survival rates among treated animals compared to control groups. The treatment regimen included various doses, with optimal results observed at higher concentrations .

| Treatment Group | Dose (mg/kg) | Tumor Size Reduction (%) | Survival Rate (%) |

|---|---|---|---|

| Control | 0 | 0 | 50 |

| Low Dose | 5 | 30 | 60 |

| Medium Dose | 10 | 50 | 75 |

| High Dose | 20 | 80 | 90 |

This data underscores the potential of this compound as a therapeutic agent in oncology.

Safety and Toxicity

While promising, the safety profile of this compound requires careful consideration. Preliminary toxicity assessments indicate that high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Further studies are needed to establish a comprehensive safety profile and therapeutic window for clinical applications .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2,4-difluoro-6-methylphenylacetate, and how can regioselectivity be controlled during fluorination?

Methodological Answer: The synthesis typically involves esterification of 2,4-difluoro-6-methylphenylacetic acid with methanol under acidic catalysis. Key challenges include ensuring regioselective fluorination and avoiding side reactions (e.g., over-fluorination). To control regioselectivity:

- Use directed ortho-metalation with fluorine-directing groups (e.g., methyl) to position fluorine atoms .

- Optimize reaction temperature (e.g., 0–5°C for electrophilic fluorination) to minimize byproducts .

- Validate intermediates via ¹⁹F NMR to confirm substitution patterns .

Q. How can the purity of this compound be validated, and what chromatographic methods are suitable for detecting fluorinated impurities?

Methodological Answer:

- HPLC with UV/fluorescence detection : Use a C18 column and acetonitrile/water gradient (e.g., 60:40 to 90:10) to resolve fluorinated analogs (e.g., mono- vs. di-fluorinated byproducts) .

- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) to detect volatile impurities, with electron ionization (EI) for fragmentation patterns .

- Quantitative ¹⁹F NMR : Integrate fluorine signals relative to an internal standard (e.g., trifluoroacetic acid) for purity assessment .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the hydrolysis kinetics of this compound under varying pH conditions?

Methodological Answer:

- Experimental Design : Conduct kinetic studies in buffered solutions (pH 2–12) at 25°C. Monitor ester hydrolysis via HPLC or ¹H NMR tracking the methyl ester peak (δ ~3.7 ppm) .

- Key Findings :

- At pH > 10, base-catalyzed hydrolysis dominates, accelerated by fluorine’s electron-withdrawing effect (rate increases 2–3× vs. non-fluorinated analogs).

- At pH < 4, acid-catalyzed hydrolysis is slower due to steric hindrance from methyl and fluorine groups.

Q. What are the stability challenges for long-term storage of this compound, and how can degradation pathways be mitigated?

Methodological Answer:

- Degradation Pathways : Hydrolysis (moisture), photolysis (UV exposure), and thermal decomposition.

- Mitigation Strategies :

- Store at -20°C in amber vials under inert gas (argon) to suppress hydrolysis and photodegradation .

- Add stabilizers (e.g., 0.1% BHT) to inhibit radical-mediated decomposition.

- Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

- DFT Workflow :

- Optimize geometry using B3LYP/6-31G(d).

- Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon).

- Simulate transition states for nucleophilic attack (e.g., by amines or alcohols).

- Validation : Compare computed activation energies with experimental kinetic data. For example, the methyl group at position 6 sterically hinders nucleophilic approach, reducing reactivity by ~30% vs. unsubstituted analogs .

Q. What contradictions exist in reported spectroscopic data for fluorinated phenylacetates, and how can researchers resolve them?

Methodological Answer:

- Contradictions : Discrepancies in ¹⁹F NMR chemical shifts due to solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or concentration-dependent aggregation.

- Resolution :

- Standardize solvent and temperature (e.g., 25°C in CDCl₃).

- Compare with reference data for structurally similar compounds (e.g., Methyl 2-fluorophenylacetate: δ -115 ppm in CDCl₃ ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.